2'-Hydroxydaidzein

Description

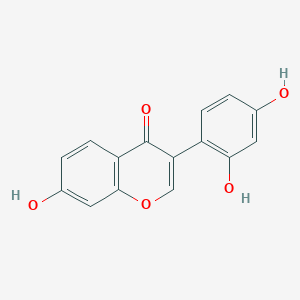

This compound is a hydroxyisoflavone that is daidzein bearing an additional hydroxy substituent at position 2'. It has a role as an anti-inflammatory agent. It derives from a daidzein. It is a conjugate acid of a this compound(1-).

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNPCRBEWXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227589 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7678-85-5 | |

| Record name | 2′-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7678-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Hydroxydaidzein's Mechanism of Action in Cancer Cells: A Technical Guide Based on a Putative Framework

Disclaimer: As of late 2025, dedicated research on the specific anticancer mechanisms of 2'-Hydroxydaidzein remains limited. This technical guide will therefore focus on the well-documented anticancer activities of its parent compound, daidzein. The information presented here serves as a putative framework for the potential mechanisms of action of this compound, a metabolite of daidzein, assuming analogous biological activities due to structural similarity. Further experimental validation is required to confirm these mechanisms for this compound.

Introduction

This compound is a hydroxylated metabolite of daidzein, a prominent isoflavone found in soy and other legumes.[1][2] While daidzein itself has been the subject of extensive research for its potential anticancer properties, its metabolites, including this compound, are also of significant interest due to their potential for altered bioavailability and biological activity. This guide synthesizes the current understanding of how daidzein and, by extension, potentially this compound, exert their effects on cancer cells. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

Core Anticancer Mechanisms

The anticancer effects of daidzein are multifaceted, targeting several key cellular processes to inhibit tumor growth and progression.

Induction of Apoptosis

Daidzein has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through the intrinsic mitochondrial pathway. This process is characterized by:

-

Generation of Reactive Oxygen Species (ROS): Daidzein treatment can lead to an increase in intracellular ROS levels, which can damage cellular components and trigger apoptotic signaling.[3]

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax is a common finding.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio contributes to a decrease in the mitochondrial membrane potential.[5]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and caspase-7.[6][7] Activated caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

Daidzein can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. This is achieved by:

-

G1/S Phase Arrest: In some cancer cell lines, daidzein induces cell cycle arrest at the G0/G1 phase.[4][7] This is often associated with the downregulation of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6, and an upregulation of CDK inhibitors like p21(Cip1) and p27(Kip1).[4]

-

G2/M Phase Arrest: In other cancer cells, daidzein causes an accumulation of cells in the G2/M phase of the cell cycle.[6][8] This is linked to the decreased expression of proteins such as pCdc25c, Cdc2, and cyclin B1.[6]

Modulation of Signaling Pathways

Daidzein has been found to interfere with key signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Daidzein has been shown to suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway.[4][9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Raf/MEK/ERK cascade, is crucial for cell proliferation and differentiation. Daidzein can inhibit the phosphorylation of MEK and ERK, thereby disrupting this signaling pathway and contributing to its anti-proliferative effects.[6]

-

Estrogen Receptor (ER) Signaling: As a phytoestrogen, daidzein's interaction with estrogen receptors can lead to varied effects. It can exert both estrogenic and antiestrogenic activities depending on the concentration and the cellular context.[10] In some breast cancer cells, it can act as an ER antagonist, inhibiting estrogen-stimulated growth.[11]

Quantitative Data on Daidzein's Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of daidzein in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |

| SKOV3 | Ovarian Cancer | 20 | Not Specified | [6] |

| Moody (normal) | Ovarian | 100 | Not Specified | [6] |

| A-375 | Melanoma | 18 | Not Specified | [4] |

| BEL-7402 | Hepatoma | 59.7 ± 8.1 | 48 hours | [5] |

| A549 | Lung Cancer | >100 | 48 hours | [5] |

| HeLa | Cervical Cancer | >100 | 48 hours | [5] |

| HepG-2 | Liver Cancer | >100 | 48 hours | [5] |

| MG-63 | Osteosarcoma | >100 | 48 hours | [5] |

| MCF-7 | Breast Cancer | 50 | Not Specified | [3] |

| 143B | Osteosarcoma | 63.59 | 48 hours | [12] |

| U2OS | Osteosarcoma | 125 | 48 hours | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on daidzein are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and incubated overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: The cells are then treated with various concentrations of daidzein (e.g., ranging from 1 to 100 µM) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are seeded and treated with daidzein as described for the cell viability assay.

-

Cell Harvesting: After the treatment period, both adherent and floating cells are collected.

-

Staining: The cells are washed with PBS and then resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with daidzein and harvested as previously described.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[8]

Western Blot Analysis

-

Protein Extraction: Following treatment with daidzein, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and processes affected by daidzein.

Caption: Daidzein-induced intrinsic apoptosis pathway.

Caption: Daidzein-induced cell cycle arrest at G1/S and G2/M phases.

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by daidzein.

Conclusion and Future Directions

The available evidence strongly suggests that daidzein, the parent compound of this compound, possesses significant anticancer properties through the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways. It is plausible that this compound shares some or all of these mechanisms of action. However, the addition of a hydroxyl group at the 2' position can alter the molecule's polarity, steric hindrance, and ability to interact with molecular targets, potentially leading to differences in potency and specificity.

Therefore, future research should focus on elucidating the specific anticancer effects of this compound. This includes in vitro studies to determine its IC50 values in a panel of cancer cell lines, and mechanistic studies to investigate its impact on apoptosis, the cell cycle, and key signaling pathways. Such research is crucial to fully understand the therapeutic potential of this daidzein metabolite and to inform the development of novel isoflavone-based anticancer agents.

References

- 1. This compound | C15H10O5 | CID 5280520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]

- 4. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biphasic effect of daidzein on cell growth of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary isoflavone daidzein synergizes centchroman action via induction of apoptosis and inhibition of PI3K/Akt pathway in MCF-7/MDA MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biosynthesis of 2'-Hydroxydaidzein in Leguminous Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxydaidzein is an isoflavonoid phytoalexin found in various leguminous plants, playing a crucial role in plant defense mechanisms. Its structural similarity to endogenous estrogens has also made it a molecule of interest for pharmaceutical research. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymes, their catalytic functions, and the regulatory networks that govern its production. We present a consolidation of quantitative enzymatic data and provide detailed experimental protocols for the characterization of the core enzymes involved. This document is intended to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction to this compound

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in the plant family Leguminosae (Fabaceae). They are central to the plant's interaction with its environment, acting as signaling molecules in symbiotic nitrogen fixation and as defense compounds (phytoalexins) against pathogens. This compound is a specific isoflavonoid characterized by a hydroxyl group at the 2' position of the B-ring of the daidzein backbone. This modification is critical for the biosynthesis of more complex downstream defense compounds, such as pterocarpan phytoalexins. The biosynthesis of this compound is a specialized branch of the general phenylpropanoid pathway, requiring a series of legume-specific enzymatic reactions. Understanding this pathway is essential for efforts to engineer enhanced disease resistance in crops and to explore the pharmacological potential of its intermediates.

The Biosynthetic Pathway from Phenylalanine to this compound

The formation of this compound begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce the key flavonoid intermediate, liquiritigenin. From there, a legume-specific branch of isoflavonoid biosynthesis is initiated, culminating in the hydroxylation of daidzein.

The key enzymatic steps are:

-

General Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. In concert with Chalcone Reductase (CHR), this reaction forms 6'-deoxychalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of 6'-deoxychalcone to form the flavanone, liquiritigenin.

-

Isoflavonoid Skeleton Formation: Isoflavone Synthase (IFS), a key cytochrome P450 enzyme, catalyzes an aryl migration and hydroxylation of liquiritigenin to form the unstable intermediate 2,7,4'-trihydroxyisoflavanone.[1][2]

-

Isoflavone Formation: 2-Hydroxyisoflavanone Dehydratase (HID) catalyzes the dehydration of 2,7,4'-trihydroxyisoflavanone to produce the stable isoflavone, daidzein.

-

2'-Hydroxylation: Isoflavone 2'-Hydroxylase (I2'H), another critical cytochrome P450 enzyme, catalyzes the regiospecific hydroxylation of daidzein at the 2' position of the B-ring to yield the final product, this compound.[3][4]

Key Enzymes and Their Properties

The biosynthesis of this compound is catalyzed by a series of specialized enzymes. The final two steps, which are unique to isoflavonoid-producing legumes, involve two distinct families of cytochrome P450 monooxygenases.

Isoflavone Synthase (IFS)

-

Enzyme Commission Number: EC 1.14.14.89

-

Family: Cytochrome P450, CYP93C subfamily

-

Function: IFS is the committed enzyme in isoflavonoid biosynthesis. It catalyzes a complex rearrangement reaction involving a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone backbone, coupled with hydroxylation at the new C2 position.[1] This reaction converts flavanones like liquiritigenin into 2-hydroxyisoflavanones.

-

Subcellular Localization: Endoplasmic reticulum.

2-Hydroxyisoflavanone Dehydratase (HID)

-

Enzyme Commission Number: EC 4.2.1.105

-

Function: HID catalyzes the elimination of a water molecule from the unstable 2-hydroxyisoflavanone intermediate to form a stable double bond between C2 and C3, yielding the corresponding isoflavone (e.g., daidzein). While this reaction can occur spontaneously, the enzyme greatly accelerates the process in vivo.

Isoflavone 2'-Hydroxylase (I2'H)

-

Enzyme Commission Number: EC 1.14.14.90

-

Family: Cytochrome P450, CYP81E subfamily

-

Function: I2'H is a monooxygenase that performs the final, regiospecific hydroxylation of the isoflavone B-ring. It utilizes NADPH and molecular oxygen to introduce a hydroxyl group at the 2' position of daidzein, producing this compound.[3][5] This enzyme has been identified and characterized in several leguminous species, including licorice (Glycyrrhiza echinata), Medicago truncatula, and Lotus japonicus.[3][4][6]

Quantitative Data on Key Enzymes

The catalytic efficiencies of the core enzymes in the this compound pathway have been characterized in several species. The following tables summarize the available kinetic data.

| Table 1: Kinetic Properties of 2-Hydroxyisoflavanone Dehydratase (HID) from Glycine max (Soybean) | |

| Substrate | Km (µM) |

| 2,7,4'-Trihydroxyisoflavanone (precursor to Daidzein) | 114 |

| 2,5,7,4'-Tetrahydroxyisoflavanone (precursor to Genistein) | 170 |

| 2,7-Dihydroxy-4'-methoxyisoflavanone (precursor to Formononetin) | 29 |

| Data sourced from Akashi et al. (2005). Conditions: pH 7.5, 30°C. |

| Table 2: Substrate Specificity of Isoflavone 2'-Hydroxylase (CYP81E1) from Glycyrrhiza echinata (Licorice) | |

| Substrate | Product |

| Daidzein | This compound |

| Formononetin | 2'-Hydroxyformononetin |

| Genistein | Putative 2'-hydroxylated product |

| Data sourced from Akashi et al. (1998). Flavanones and cinnamic acid derivatives were not used as substrates.[3] |

| Table 3: Endogenous Isoflavonoid Content in Selected Legumes | ||

| Species | Tissue | Daidzein Content (mg/kg dry wt) |

| Vicia faba (Fava Bean) | Stems | ~1025 |

| Pueraria lobata (Kudzu) | Roots | ~950 |

| Glycine max (Soybean) | Seeds | Variable, up to ~500 |

| Data are approximate and sourced from Kaufman et al. (1997).[8][9] Content of this compound is typically lower and transient as it is often a precursor for downstream metabolites. |

Experimental Protocols

This section provides detailed methodologies for the functional characterization of cytochrome P450 enzymes central to this compound biosynthesis, namely Isoflavone Synthase (IFS) and Isoflavone 2'-Hydroxylase (I2'H).

Heterologous Expression of P450 Enzymes in Saccharomyces cerevisiae

The characterization of plant P450 enzymes typically requires heterologous expression, as they are low-abundance membrane proteins. Yeast is a common and effective expression host.

-

Gene Cloning: The full-length open reading frame of the target P450 gene (e.g., CYP81E1) is amplified from a cDNA library of the source plant (e.g., elicited Glycyrrhiza echinata cells).

-

Vector Construction: The amplified cDNA is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain, such as WAT11, which is engineered to overexpress a plant NADPH-cytochrome P450 reductase, essential for P450 activity.

-

Cultivation: Transformed yeast cells are grown in selective synthetic complete medium lacking uracil (SC-Ura) with glucose as the carbon source.

-

Induction: Once the culture reaches a suitable density (e.g., OD600 of 1.0-2.0), the cells are pelleted, washed, and resuspended in induction medium containing galactose instead of glucose to induce protein expression. Incubation proceeds for 16-24 hours at 30°C.

-

Microsome Preparation:

-

Harvest induced cells by centrifugation.

-

Wash the cell pellet with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend cells in TESB buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 5 mM DTT).

-

Lyse the cells mechanically using glass beads and vigorous vortexing.

-

Perform a differential centrifugation: first, a low-speed spin (10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

In Vitro Enzyme Assay for Isoflavone 2'-Hydroxylase (I2'H)

-

Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction includes:

-

100 mM potassium phosphate buffer (pH 7.5)

-

50-100 µg of microsomal protein

-

1 mM NADPH (or an NADPH-regenerating system)

-

50 µM Daidzein (substrate, dissolved in DMSO)

-

-

Incubation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH.

-

Reaction Time: Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex vigorously to extract the products.

-

Sample Preparation: Centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis: Re-dissolve the residue in 50-100 µL of methanol for analysis by HPLC or LC-MS.

Product Analysis by HPLC

-

System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a photodiode array (PDA) detector.

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Example:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B

-

25-30 min: 60% to 100% B

-

30-35 min: Hold at 100% B

-

35-40 min: Re-equilibrate to 20% B

-

-

Detection: Monitor at wavelengths between 210 and 400 nm. Daidzein and its hydroxylated products typically have an absorbance maximum around 250-262 nm.

-

Identification: Compare the retention time and UV spectrum of the product peak with an authentic this compound standard.

Regulation of this compound Biosynthesis

The production of isoflavonoids, including this compound, is tightly regulated at the transcriptional level, often in response to environmental cues such as pathogen attack or symbiotic signals.

-

Transcription Factors: A complex network of transcription factors, including members of the R2R3-MYB, basic helix-loop-helix (bHLH), and WRKY families, coordinately regulate the expression of isoflavonoid biosynthetic genes. For instance, in Medicago truncatula and soybean, specific MYB transcription factors have been shown to activate the promoters of key genes like CHS and IFS.

-

Elicitation: The expression of genes involved in phytoalexin biosynthesis, such as I2'H (CYP81E family genes), is often induced by elicitors like glutathione, yeast extract, or methyl jasmonate.[6][7] This induction is part of the plant's defense response.

-

Coordinated Expression: Studies in Lotus japonicus have shown that the transcripts for IFS, I2'H, and isoflavone reductase (involved in downstream pterocarpan synthesis) are coordinately upregulated upon elicitation, indicating a tightly controlled metabolic module for phytoalexin production.[4]

Conclusion and Future Perspectives

The biosynthetic pathway leading to this compound in leguminous plants is a highly specialized and regulated process, culminating in the action of the isoflavone 2'-hydroxylase (I2'H). The elucidation of this pathway provides a roadmap for metabolic engineering efforts aimed at enhancing plant defense or producing valuable pharmaceutical precursors. Future research should focus on the detailed kinetic characterization of I2'H enzymes from a wider range of legumes, the structural biology of the key P450 enzymes to understand their substrate specificity, and the further unraveling of the complex transcriptional regulatory networks. Such knowledge will be invaluable for the targeted manipulation of this important metabolic pathway for agricultural and therapeutic applications.

References

- 1. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of isoflavonoid pathway in the model legume Lotus japonicus: molecular characterization of enzymes involved in phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. A comparative survey of leguminous plants as sources of the isoflavones, genistein and daidzein: implications for human nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Hydroxydaidzein: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxydaidzein is a hydroxylated isoflavone, a class of naturally occurring phytoestrogens found in soy and other legumes.[1][2] It is a metabolite of daidzein, one of the most abundant isoflavones in soybeans.[3][4][5] The addition of hydroxyl groups to the basic isoflavone structure can significantly alter the biological activity of these compounds, often enhancing their therapeutic potential. While research directly focused on this compound is emerging, extensive studies on its isomers, such as 8-Hydroxydaidzein (8-OHD) and 6,7,4'-trihydroxyisoflavone (6,7,4'-THIF), have revealed potent antioxidant, anti-inflammatory, and anti-cancer activities.[6][7][8] These activities are underpinned by the modulation of critical intracellular signaling pathways. This technical guide provides an in-depth overview of the signaling pathway modulation by hydroxydaidzein derivatives, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development.

Core Signaling Pathway Modulation by Hydroxydaidzein Derivatives

Research has primarily elucidated the mechanisms of daidzein metabolites other than this compound, notably 8-Hydroxydaidzein and 6,7,4'-trihydroxyisoflavone. These compounds modulate key cellular signaling pathways involved in inflammation, cell survival, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[9] Aberrant activation of this pathway is a hallmark of many cancers.[10]

Modulation by 6,7,4'-Trihydroxyisoflavone (6,7,4'-THIF): A metabolite of daidzein, 6,7,4'-THIF, has been shown to suppress adipogenesis in 3T3-L1 preadipocytes by directly targeting and inhibiting PI3K.[11] Unlike its precursor daidzein, 6,7,4'-THIF attenuates the PI3K/Akt signaling pathway through ATP-competitive inhibition of PI3K.[11] This inhibition prevents the downstream phosphorylation of Akt, thereby suppressing cell proliferation and inducing cell cycle arrest.[11]

Modulation by 8-Hydroxydaidzein (8-OHD): In the context of chronic myeloid leukemia (CML), 8-OHD has been found to downregulate the PI3K/Akt pathway.[10] This action is critical for controlling CML development, as the pathway is involved in resistance to tyrosine kinase inhibitors (TKIs).[10] By inhibiting the phosphorylation of Akt, 8-OHD can suppress the proliferation and survival signals that drive cancer progression.[10]

Caption: Inhibition of the PI3K/Akt signaling pathway by hydroxydaidzein derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[6] It controls the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[6][12]

Modulation by 8-Hydroxydaidzein (8-OHD): 8-OHD demonstrates potent anti-inflammatory activity by attenuating the NF-κB pathway.[6][7] In lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, 8-OHD suppresses the phosphorylation of Akt, which lies upstream of NF-κB activation.[6] It also inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory target genes like TNF-α, IL-6, and iNOS.[6][12]

Caption: Attenuation of the NF-κB inflammatory pathway by 8-Hydroxydaidzein.

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[13] Activation of Nrf2 leads to the expression of various antioxidant and phase II detoxifying enzymes, such as Heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[13]

Modulation by 8-Hydroxydaidzein (8-OHD): 8-OHD is a potent activator of the Nrf2 pathway.[6][13] It promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of HO-1, NQO1, and GCLM.[6][13] This activation of the Nrf2/HO-1 axis is a key mechanism behind the anti-inflammatory and neuroprotective effects of 8-OHD.[6]

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 8-Hydroxydaidzein.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on daidzein and its hydroxylated metabolites.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Compound | Target/Cell Line | Assay | Result (IC₅₀ / Concentration) | Reference(s) |

| 8-Hydroxydaidzein | COX-2 Enzyme | In Vitro Inhibition | IC₅₀: 8.9 ± 1.2 μM | [6] |

| Daidzein | BEL-7402 (Hepatocellular Carcinoma) | MTT | IC₅₀: 59.7 ± 8.1 μM | [14] |

| Daidzein | A549, HeLa, HepG-2, MG-63 | MTT | IC₅₀: >100 μM | [14] |

| 6,7,4'-THIF | 3T3-L1 Adipogenesis | Adipogenesis Inhibition | Significant at 40 and 80 μM | [11] |

Table 2: Modulation of Gene and Protein Expression

| Compound | Cell Line/Model | Treatment | Target Molecule | Effect | Reference(s) |

| 8-Hydroxydaidzein | LPS-stimulated BV2 microglia | 8-OHD | iNOS, TNF-α, IL-6 | Inhibition of gene expression | [6] |

| 8-Hydroxydaidzein | BV2 microglia | 8-OHD | HO-1, NQO1 | Upregulation of expression | [6] |

| 6,7,4'-THIF | MDI-induced 3T3-L1 cells | 40 and 80 μM 6,7,4'-THIF | PPAR-γ, C/EBP-α | Decreased protein expression | [11] |

| Daidzein | HeLa Cells | 6.25 to 100 µM | hTERT mRNA | Decreased expression | [15] |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: BV2 (microglia), RAW264.7 (macrophages), 3T3-L1 (preadipocytes), and various human cancer cell lines (e.g., BEL-7402, HeLa) are commonly used.[6][11][14]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[14] Cultures are kept in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Preparation: this compound or its isomers are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[14] Final concentrations are prepared by diluting the stock solution in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis). After reaching a desired confluency (e.g., 70-80%), the medium is replaced with fresh medium containing the desired concentrations of the test compound. For inflammatory studies, cells may be co-treated with an inflammatory stimulus like LPS (e.g., 1 µg/mL).[6]

Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate (e.g., 8x10³ cells/well) and incubate overnight.[14]

-

Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[14]

-

Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[14]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as signaling proteins and their phosphorylated (activated) forms.

-

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a sodium dodecyl-sulfate polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[7]

-

Principle: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[7]

-

Protocol:

-

Collect the cell culture supernatant after experimental treatment.

-

In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

This document is intended for informational purposes for a scientific audience and is based on available research. Further investigation is required to fully elucidate the specific signaling pathways modulated by this compound.

References

- 1. Showing Compound this compound (FDB000442) - FooDB [foodb.ca]

- 2. Showing Compound 8-Hydroxydaidzein (FDB012044) - FooDB [foodb.ca]

- 3. This compound | C15H10O5 | CID 5280520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid Screening and Identification of Daidzein Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies [mdpi.com]

- 5. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]

- 6. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of daidzein on cell growth, cell cycle, and telomerase activity of human cervical cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anti-inflammatory Properties of 2'-Hydroxydaidzein

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Anti-inflammatory Properties of 2'-Hydroxydaidzein

Introduction

This compound, a hydroxyisoflavone, is a derivative of daidzein characterized by an additional hydroxyl group at the 2' position.[1] While it is recognized as an anti-inflammatory agent, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed research regarding its specific anti-inflammatory mechanisms, quantitative efficacy, and associated signaling pathways.[1]

This technical guide aims to present the currently available information on this compound. However, due to the limited data, this document will also provide a detailed overview of the anti-inflammatory properties of its well-researched isomer, 8-Hydroxydaidzein, as a valuable comparative reference for researchers in the field. This will include quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

This compound: Current State of Knowledge

This compound (IUPAC Name: 3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one) is a known natural flavonoid.[] Its role as an anti-inflammatory agent is noted in chemical databases such as PubChem.[1] One study has indicated that it exhibits concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils, suggesting a potential mechanism for its anti-inflammatory action.[]

Despite these initial findings, there is a notable absence of in-depth studies in the scientific literature detailing its efficacy, the molecular pathways it modulates, or comprehensive experimental protocols for its assessment. Further research is required to elucidate the specific anti-inflammatory profile of this compound.

8-Hydroxydaidzein: A Well-Characterized Anti-inflammatory Isoflavone

In contrast to this compound, its isomer, 8-Hydroxydaidzein (8-OHD), has been the subject of extensive research, establishing it as a potent anti-inflammatory agent. 8-OHD is a metabolite of daidzein found in fermented soy products.[3][4] The following sections provide a detailed technical overview of its anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of 8-Hydroxydaidzein has been quantified in various in vitro studies. The following table summarizes key findings.

| Parameter | Cell Line | Stimulant | Method | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | BV2 Microglial Cells | LPS | Griess Assay | Significant inhibition | [3] |

| RAW264.7 Macrophages | LPS | Griess Assay | Significant suppression | [5] | |

| Prostaglandin E2 (PGE2) Production | BV2 Microglial Cells | LPS | In vitro assay | Diminished production | [3] |

| Cyclooxygenase-2 (COX-2) Enzyme Activity | In vitro | Enzymatic Assay | Mixed-type inhibition with IC50 of 8.9 ± 1.2 μM | [3] | |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | BV2 Microglial Cells | LPS | Gene expression analysis | Inhibition of gene expression | [3] |

| Inducible Nitric Oxide Synthase (iNOS) and COX-2 Expression | RAW264.7 Macrophages | LPS | Gene expression analysis | Diminished gene expression | [5] |

Key Signaling Pathways Modulated by 8-Hydroxydaidzein

8-Hydroxydaidzein exerts its anti-inflammatory effects by modulating several critical signaling pathways.

-

NF-κB Signaling Pathway: 8-OHD has been shown to suppress the lipopolysaccharide (LPS)-stimulated phosphorylation of Akt and NF-κB-p65.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[3][5]

-

MAPK Signaling Pathway: Research indicates that 8-OHD can modulate the phosphorylation of mitogen-activated protein kinases (MAPKs), which are key regulators of the inflammatory response.[4]

-

Nrf2/HO-1 Antioxidant Pathway: 8-OHD activates the NF-E2-related factor 2 (Nrf2), leading to the upregulation of Phase II antioxidant enzymes, including heme oxygenase-1 (HO-1).[3] This antioxidant activity contributes to its overall anti-inflammatory effect by quenching reactive oxygen species (ROS).[3]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 8-Hydroxydaidzein and a general experimental workflow for assessing its anti-inflammatory activity.

References

- 1. This compound | C15H10O5 | CID 5280520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells [mdpi.com]

2'-Hydroxydaidzein: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxydaidzein, a member of the isoflavone class of flavonoids, has garnered increasing interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound (7,2',4'-trihydroxyisoflavone) is a naturally occurring phytoestrogen. While it is not as abundant as its precursor, daidzein, it has been identified in a variety of plant species and fermented food products.

Plant Sources

This compound has been isolated from several plant species, with varying concentrations. The primary plant sources identified in the literature are outlined in Table 1. Among these, Crotalaria pallida is a notable source from which this compound has been directly isolated.[1] Other plants have been reported to contain various hydroxydaidzein isomers, suggesting they may also be potential, albeit less characterized, sources of the 2'-hydroxy form.

Fermented Foods and Microbial Biotransformation

A significant source of this compound and its isomers is the microbial fermentation of soy products. During fermentation, microorganisms metabolize the abundant isoflavone daidzein into various hydroxylated derivatives.[2][3][4][5][6][7] This biotransformation is a key process that enhances the diversity and potential bioactivity of isoflavones in fermented foods like miso, tempeh, and doenjang.[2][3][4][5][6][7]

Microorganisms, particularly fungi of the Aspergillus and Streptomyces genera, possess the necessary enzymatic machinery (e.g., cytochrome P450 monooxygenases) to hydroxylate the daidzein backbone at various positions.[8][9][10] While much of the research has focused on the production of 6-hydroxydaidzein and 8-hydroxydaidzein, the enzymatic potential for producing this compound through similar mechanisms is evident.[11][12]

Table 1: Natural Sources of this compound and Related Hydroxydaidzeins

| Source Type | Specific Source | Compound(s) Identified | Reference(s) |

| Plant | Crotalaria pallida (barks, seeds) | This compound, Daidzein, Apigenin, 2'-Hydroxygenistein | [1][13][14][15] |

| Viola hondoensis | Hydroxydaidzein isomers | ||

| Phaseolus lunatus | This compound | ||

| Fermented Soy Product | Soybean Miso | 3'-Hydroxydaidzein | |

| Fermented Soybean Paste (Doenjang) | 7,8-ortho-dihydroxyisoflavone, 6,7-ortho-dihydroxyisoflavone, 3',4'-ortho-dihydroxyisoflavone | [12] | |

| Microbial Biotransformation | Aspergillus niger, Glomerella cingulata | Daidzein (from daidzein ditiglate) | [8] |

| Streptomyces sp. G-18 | 3',4',7-trihydroxyisoflavone (from daidzein) | [9][10] | |

| Aspergillus oryzae | 6-Hydroxydaidzein, 8-Hydroxydaidzein (from daidzein) | [9][10] | |

| Bacillus subtilis Roh-1 | ortho-dihydroxyisoflavones, Glycitein (from daidzein) | [12] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The specific protocol can be adapted based on the source material and the desired purity of the final product.

General Experimental Workflow

The overall workflow for the isolation of this compound can be visualized as a series of sequential steps, each aimed at enriching the target compound while removing impurities.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of flavonoids from plant sources and the purification of biotransformation products from microbial cultures.

Protocol 1: Isolation from Crotalaria pallida

This protocol is adapted from general flavonoid isolation procedures from Crotalaria species.[13][14][16][17]

-

Extraction:

-

Air-dry and powder the plant material (e.g., seeds or bark of Crotalaria pallida).

-

Extract the powdered material with 95% ethanol at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Purification:

-

Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and methanol or acetonitrile.

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

-

-

Characterization:

-

Confirm the structure and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

-

Protocol 2: Isolation from Microbial Biotransformation

This protocol is based on methods for isolating hydroxylated isoflavones from fungal or bacterial fermentation broths.[9][18][19][20]

-

Fermentation and Biotransformation:

-

Culture the selected microorganism (e.g., a strain of Aspergillus or Streptomyces) in a suitable liquid medium.

-

Introduce the precursor, daidzein (dissolved in a solvent like DMSO), to the culture at a specific growth phase (e.g., after 24-48 hours of incubation).

-

Continue the fermentation for a period of 48-96 hours to allow for the biotransformation to occur.

-

-

Extraction:

-

Separate the microbial biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant (culture broth) multiple times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a suitable solvent and subject it to purification by preparative HPLC as described in Protocol 1.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using NMR and MS analysis.

-

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the literature. However, studies on the biotransformation of daidzein to other hydroxydaidzein isomers can provide an estimate of potential yields.

Table 2: Production Yields of Hydroxydaidzeins from Microbial Biotransformation of Daidzein

| Microorganism | Precursor | Product | Yield | Reference(s) |

| Aspergillus oryzae KACC 40247 | Daidzein | 8-Hydroxydaidzein | Up to 89 mg/L | |

| Recombinant E. coli expressing SpOMT2884 | 8-Hydroxydaidzein | 7,4'-dihydroxy-8-methoxy-isoflavone | 9.3 mg/L | [20] |

| Recombinant E. coli expressing SpOMT2884 | 8-Hydroxydaidzein | 8,4'-dihydroxy-7-methoxy-isoflavone | 6.0 mg/L | [20] |

Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not extensively studied, the mechanisms of action of structurally similar hydroxydaidzeins, particularly 8-hydroxydaidzein, provide strong indications of its potential biological activities.

Anti-inflammatory Activity

Hydroxydaidzeins have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][21][22][23][24][25]

References

- 1. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fermented soy products: A review of bioactives for health from fermentation to functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. elearning.unite.it [elearning.unite.it]

- 7. Physicochemical characteristics and isoflavones content during manufacture of short-time fermented soybean product (cheonggukjang) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotransformation of daidzein ditiglate by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of Daidzein, Genistein, and Naringenin by Streptomyces Species Isolated from High-Altitude Soil of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Dihydrodaidzein and 6-hydroxydaidzein mediate the fermentation-induced increase of antiosteoporotic effect of soybeans in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial Transformation of Bioactive Compounds and Production of ortho-Dihydroxyisoflavones and Glycitein from Natural Fermented Soybean Paste - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flavonoids, alkaloids from the seeds of Crotalaria pallida and their cytotoxicity and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsat.org [ijpsat.org]

- 16. jpds.co.in [jpds.co.in]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Production of Two Novel Methoxy-Isoflavones from Biotransformation of 8-Hydroxydaidzein by Recombinant Escherichia coli Expressing O-Methyltransferase SpOMT2884 from Streptomyces peucetius - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. globalsciencebooks.info [globalsciencebooks.info]

- 24. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

2'-Hydroxydaidzein: An In-Depth Technical Guide on its Role as a Metabolite of Daidzein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, is extensively metabolized in vivo, leading to a variety of derivatives with distinct biological activities. While metabolites such as equol and other hydroxylated forms of daidzein have been the subject of considerable research, 2'-hydroxydaidzein (also known as 2',4',7-trihydroxyisoflavone) remains a less-explored yet potentially significant metabolite. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation, biochemical properties, and known biological effects. This document aims to serve as a foundational resource for researchers investigating the metabolism and therapeutic potential of soy isoflavones.

Biochemical Properties of this compound

This compound is characterized by the addition of a hydroxyl group at the 2' position of the B-ring of the daidzein backbone. This structural modification influences its physicochemical properties and biological activity.

| Property | Value | Source |

| Systematic Name | 3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one | [1] |

| Synonyms | 2',4',7-Trihydroxyisoflavone, 7,2',4'-Trihydroxyisoflavone | [1][2] |

| CAS Number | 7678-85-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₅ | [1][2] |

| Molecular Weight | 270.24 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 275 °C | [1] |

Metabolic Formation of this compound from Daidzein

The metabolism of daidzein is complex, involving hydroxylation, reduction, and cleavage of the isoflavone ring, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and gut microbiota. While the formation of metabolites hydroxylated at the 3', 6, 7, and 8 positions is well-documented, the specific pathways leading to this compound are not as clearly elucidated. It is hypothesized that, similar to other hydroxylations of daidzein, the formation of this compound is catalyzed by CYP450 enzymes. These enzymes introduce a hydroxyl group onto the aromatic B-ring of daidzein.

Quantitative Data

Specific quantitative data on the in vivo or in vitro formation of this compound from daidzein is currently limited in the scientific literature. Most metabolic studies of daidzein focus on more abundant metabolites. Further research is required to quantify the conversion rates, plasma concentrations, and excretion profiles of this compound to understand its physiological relevance.

Biological Activities and Signaling Pathways

This compound has been identified as an anti-inflammatory agent.[1] While the precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully characterized, the anti-inflammatory properties of isoflavones are often attributed to their ability to interfere with pro-inflammatory signaling cascades. A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

Experimental Protocols

General Workflow for Isoflavone Metabolite Analysis

A typical workflow for the identification and quantification of isoflavone metabolites from biological samples involves extraction, chromatographic separation, and mass spectrometric detection.

References

2'-Hydroxydaidzein: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxydaidzein, a hydroxylated metabolite of the soy isoflavone daidzein, is a subject of growing interest within the scientific community due to its potential biological activities. As a member of the isoflavone class of phytoestrogens, its pharmacokinetic profile and bioavailability are critical determinants of its physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, drawing upon data from its parent compound, daidzein, and related metabolites. This document details experimental methodologies for pharmacokinetic analysis, presents available quantitative data in a structured format, and explores potential signaling pathways modulated by this class of compounds.

Introduction

This compound (2',4',7-trihydroxyisoflavone) is an isoflavone, a class of naturally occurring phenolic compounds found in various plants, notably in soybeans and other legumes.[1][2] It is a metabolite of daidzein, one of the most abundant isoflavones in soy products.[3] The introduction of a hydroxyl group at the 2'-position of the daidzein structure can significantly influence its physicochemical properties, metabolic fate, and biological activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for evaluating its potential as a therapeutic agent.

While specific pharmacokinetic data for this compound is limited in the current scientific literature, extensive research on its parent compound, daidzein, and other hydroxylated metabolites provides a foundational understanding of its likely in vivo behavior.

Pharmacokinetics of Daidzein and its Metabolites

The pharmacokinetics of isoflavones are complex and influenced by factors such as the chemical form (aglycone or glycoside), gut microbiota metabolism, and host factors.[4] Daidzein is primarily present in food as its glycoside conjugate, daidzin. In the intestine, daidzin is hydrolyzed by bacterial β-glucosidases to the aglycone, daidzein, which is then absorbed.[4]

Following absorption, daidzein undergoes extensive metabolism, including glucuronidation, sulfation, and hydroxylation.[5] Hydroxylated metabolites, such as this compound, 8-Hydroxydaidzein, and 6-Hydroxydaidzein, are formed through phase I metabolism.[2] These metabolites can then be further conjugated before excretion.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Daidzein in Humans

| Parameter | Value | Reference |

| Tmax (h) | 7.4 ± 1.3 | [6] |

| Cmax (nmol/L) | 1550 ± 680 | [6] |

| AUC (nmol·h/L) | 20,800 ± 8,100 | [6] |

| Half-life (t1/2) (h) | 7.75 ± 1.63 | [6] |

Table 2: Pharmacokinetic Parameters of Daidzein Metabolites in Rats

| Compound | Parameter | Value | Reference |

| Equol (from Daidzein) | Tmax (h) | 20.67 ± 4.67 | [1] |

| Cmax (nmol/L) | 3682 ± 2675 | [1] | |

| AUC0–24 (nmol·h/L) | 45,951 ± 34,756 | [1] |

Note: The data for equol, a major metabolite of daidzein, is provided to illustrate the pharmacokinetic behavior of a daidzein derivative.

Experimental Protocols for Pharmacokinetic Studies

The following sections outline generalized experimental methodologies for conducting pharmacokinetic studies of isoflavones like this compound. These protocols are based on established methods for analyzing daidzein and its metabolites in biological matrices.[5][7]

In Vivo Animal Study Protocol

A typical pharmacokinetic study in an animal model, such as rats, would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound (or its parent compound daidzein) is administered orally (gavage) or intravenously at a specific dose.

-

Sample Collection: Blood samples are collected via the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces may also be collected over 24 or 48 hours.

-

Sample Preparation: Plasma samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase and sulfatase) to cleave conjugated metabolites, followed by protein precipitation or solid-phase extraction (SPE) to isolate the analytes.

-

Analytical Method: Quantification of this compound in the prepared samples is performed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to separate this compound from other metabolites and endogenous compounds.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for isoflavones.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion generated by its fragmentation in the collision cell. This provides high selectivity and sensitivity.

-

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| Parent Ion (m/z) | 269.04 (for [M-H]⁻) |

| Product Ion (m/z) | To be determined experimentally |

| Collision Energy (eV) | To be optimized |

| Retention Time (min) | Dependent on specific chromatographic conditions |

Potential Signaling Pathways

While direct evidence for signaling pathways modulated by this compound is scarce, studies on its parent compound, daidzein, and its isomer, 8-Hydroxydaidzein, provide insights into its potential biological targets.

Daidzein has been shown to interact with several key signaling pathways, including:

-

Estrogen Receptor (ER) Signaling: As a phytoestrogen, daidzein can bind to estrogen receptors (ERα and ERβ), although with a lower affinity than endogenous estrogens. This interaction can lead to estrogenic or anti-estrogenic effects depending on the target tissue and the local estrogen concentration.

-

MAPK/ERK Pathway: Daidzein has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[8]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell growth and survival, is another potential target of daidzein.[9]

8-Hydroxydaidzein has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[10] Given the structural similarity, it is plausible that this compound may also interact with these or similar pathways.

Bioavailability

The bioavailability of isoflavones is highly variable and depends on the form ingested. The glycoside forms, like daidzin, are generally less bioavailable than the aglycone forms.[4] The conversion of daidzein to its metabolites, including this compound, by the gut microbiota is a key factor influencing its overall bioavailability and biological activity.

The bioavailability of daidzein itself has been reported to be in the range of 30-50% in humans.[6] It is anticipated that this compound, being a metabolite, would have a bioavailability profile dependent on the rate and extent of its formation from daidzein.

Conclusion and Future Directions

This compound is a metabolite of the soy isoflavone daidzein with potential biological significance. While direct pharmacokinetic data for this compound is currently lacking, a comprehensive understanding of its parent compound, daidzein, and other related metabolites provides a strong foundation for future research. The experimental protocols and analytical methodologies outlined in this guide offer a framework for conducting detailed pharmacokinetic studies of this compound.

Future research should focus on:

-

Developing and validating sensitive analytical methods for the specific quantification of this compound in biological matrices.

-

Conducting in vivo pharmacokinetic studies in animal models and humans to determine key parameters such as Cmax, Tmax, AUC, and half-life.

-

Investigating the metabolism and excretion of this compound to fully characterize its ADME profile.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action and therapeutic potential.

A deeper understanding of the pharmacokinetics and bioavailability of this compound will be instrumental in advancing its development as a potential therapeutic agent for a range of health conditions.

References

- 1. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Hydroxydaidzein: A Technical Guide to its Estrogenic and Anti-Estrogenic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Hydroxydaidzein, a hydroxylated metabolite of the soy isoflavone daidzein, presents a compelling case for investigation within the realm of selective estrogen receptor modulators (SERMs). While direct, extensive research on this specific molecule is emerging, this guide synthesizes the current understanding of its potential estrogenic and anti-estrogenic effects. By examining the broader context of daidzein and its other hydroxylated analogs, we can infer the likely biological activities and signaling pathways of this compound. This document provides a comprehensive overview of the quantitative data for related compounds, detailed experimental protocols for characterization, and hypothesized signaling pathways to guide future research and drug development efforts.

Quantitative Data on Estrogenic Activity of Daidzein and its Metabolites